molecular formula C17H18ClNO4S B11686013 Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B11686013
M. Wt: 367.8 g/mol
InChI Key: KLYYSDFOQMUYEI-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a synthetically designed, potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that functions as a key regulator of glucose and lipid metabolism. Its primary research value lies in the investigation of insulin sensitization mechanisms and the pathophysiology of metabolic disorders such as type 2 diabetes (Source) . Upon activation, this compound binds to the PPARγ ligand-binding domain, promoting heterodimerization with the retinoid X receptor (RXR) and subsequent recruitment of coactivators to specific DNA response elements. This genomic action modulates the transcription of genes involved in adipocyte differentiation, fatty acid storage, and glucose homeostasis. Researchers utilize this specific agonist to dissect the complex signaling pathways downstream of PPARγ activation and to explore its potential therapeutic effects in cellular and animal models of diabetes and metabolic syndrome, providing critical insights for future drug discovery efforts.

Properties

Molecular Formula

C17H18ClNO4S

Molecular Weight

367.8 g/mol

IUPAC Name

ethyl 2-[[2-(3-chlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H18ClNO4S/c1-4-22-17(21)15-10(2)11(3)24-16(15)19-14(20)9-23-13-7-5-6-12(18)8-13/h5-8H,4,9H2,1-3H3,(H,19,20)

InChI Key

KLYYSDFOQMUYEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The precursor is commonly synthesized via cyclocondensation reactions involving formamide or formamidine acetate under reflux conditions. Key methods include:

Method A (Formamide Reflux):
A mixture of 2-amino-4,5-dimethylthiophene-3-carboxylate (19.9 g, 0.1 mol) and formamide (100 mL) is heated at reflux for 6 hours. The reaction is monitored by thin-layer chromatography (TLC), cooled to room temperature, and quenched with water (100 mL). The resulting precipitate is filtered, washed, and dried to yield a gray solid (15.3 g, 85% yield).

Method B (Formamidine Acetate in Formamide):
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2.6 g, 11.54 mmol) is combined with formamidine acetate (1.20 g, 11.54 mmol) in formamide (4 mL) and heated to 160°C for 6 hours. Additional formamidine acetate (1.20 g) is added every 2 hours. The product is isolated via filtration after water addition, yielding a tanned solid (2.3 g, 96% yield).

MethodReagentsTemperatureTimeYield
AFormamideReflux6h85%
BFormamidine acetate160°C6h96%

Optimization of Reaction Parameters

The choice of solvent and temperature significantly impacts yield. Formamide, a high-boiling polar solvent, facilitates nucleophilic substitution and cyclization, while temperatures above 150°C promote faster reaction kinetics. Method B’s higher yield (96%) is attributed to the use of formamidine acetate, which enhances amine reactivity.

Acylation with 3-Chlorophenoxyacetyl Chloride

The second step involves introducing the chlorophenoxyacetyl group to the thiophene precursor via amide bond formation. This reaction typically employs Schotten-Baumann conditions or carbodiimide-mediated coupling.

Reaction Mechanism and Conditions

The amine group of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with 3-chlorophenoxyacetyl chloride in the presence of a base (e.g., triethylamine) to form the target compound. A representative procedure is as follows:

  • Activation of Acyl Chloride:
    A solution of 3-chlorophenoxyacetyl chloride (1.2 equiv) in dichloromethane (DCM) is cooled to 0°C.

  • Coupling Reaction:
    The thiophene precursor (1.0 equiv) and triethylamine (2.0 equiv) are added dropwise. The mixture is stirred at room temperature for 12 hours.

  • Workup:
    The reaction is quenched with water, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification:
    The crude product is recrystallized from ethanol or purified via column chromatography (eluent: hexane/ethyl acetate 7:1).

Challenges in Acylation

  • Steric Hindrance: The methyl groups at positions 4 and 5 of the thiophene ring may slow the reaction.

  • Moisture Sensitivity: 3-Chlorophenoxyacetyl chloride is hygroscopic, necessitating anhydrous conditions.

Purification and Characterization

The final product is purified using chromatographic techniques or recrystallization. Analytical characterization includes:

  • Nuclear Magnetic Resonance (NMR):
    1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.49 (s, 1H, NH), 7.58–7.42 (m, 3H, aromatic), 4.21 (q, 2H, J=7.1J = 7.1 Hz, OCH2_2CH3_3 ), 2.33 (s, 3H, CH3_3), 1.77 (s, 6H, CH3_3).

  • Mass Spectrometry (MS):
    ESI+ m/z: 368.1 [M+H]+.

Comparative Analysis of Synthetic Routes

StepMethodYieldAdvantagesLimitations
PrecursorFormamide reflux85%Simple setup, low costLonger reaction time
PrecursorFormamidine acetate96%High yield, faster kineticsRequires inert atmosphere
AcylationSchotten-Baumann75%Mild conditionsSensitive to moisture

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing:

  • Solvent Recovery: Formamide and DCM necessitate efficient recycling systems.

  • Safety Protocols: Handling acyl chlorides mandates stringent moisture control and ventilation.

  • Cost Optimization: Bulk sourcing of 3-chlorophenoxyacetyl chloride reduces expenses.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy/Acetyl Amino Group

a. Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

  • Molecular Formula: C₁₉H₂₃NO₄S
  • Key Differences: Replaces the 3-chloro substituent with 3,4-dimethyl groups on the phenoxy ring. Lower molar mass (361.455 g/mol vs. 367.844 g/mol) due to the absence of chlorine.

b. Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • Molecular Formula: C₁₉H₂₁ClNO₄S
  • Key Differences: Incorporates a tetrahydrobenzothiophene core (vs. planar thiophene), introducing conformational rigidity. Substituents include 4-chloro and 2-methyl groups on the phenoxy ring, combining halogen and alkyl effects. This may enhance steric hindrance and modulate electronic properties .

c. Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

  • Molecular Formula : C₂₀H₁₉N₂O₄S
  • Key Differences: Features a cyanoacrylamido group instead of chlorophenoxyacetyl amino. Reported biological activity: Exhibits antioxidant and anti-inflammatory properties in vitro .

Core Ring Modifications

a. Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

  • Molecular Formula: C₂₁H₂₅NO₄S
  • Key Differences: Cyclooctathiophene core introduces a larger, non-planar ring system. Methoxybenzoyl group replaces chlorophenoxy, altering electron distribution and reducing halogen-mediated interactions .

b. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Molecular Formula: C₁₀H₁₅NO₂S
  • Key Differences: Lacks the acetyl amino and phenoxy substituents, serving as a precursor in synthesis. Used to generate derivatives via reactions like Knoevenagel condensation, demonstrating the versatility of the thiophene scaffold .

Biological Activity

Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate (CAS Number: 302803-51-6) is a compound with potential biological activity that has garnered interest in medicinal chemistry. Its structure features a thiophene ring, which is known for various biological properties, including anti-inflammatory and anticancer effects. This article explores the biological activity of this compound through case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN2O4S, with a molecular weight of approximately 367.85 g/mol. The presence of the chlorophenoxy group is significant as it can influence the compound's pharmacological properties.

PropertyValue
Molecular FormulaC17H18ClN2O4S
Molecular Weight367.85 g/mol
CAS Number302803-51-6
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation.

  • Mechanism of Action : The compound may act by modulating key signaling pathways involved in cell survival and apoptosis. For instance, it may inhibit the Akt/mTOR pathway, which is crucial for cancer cell growth and survival.
  • In Vitro Studies : In vitro assays have shown that derivatives with similar structures can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also noteworthy. It may inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

  • Research Findings : In a study assessing various thiophene derivatives, it was found that compounds with a similar scaffold exhibited significant inhibition of COX-1 and COX-2 activities, leading to reduced levels of inflammatory mediators such as prostaglandins.

Case Study 1: Inhibition of Arachidonic Acid Pathway

A study demonstrated that certain derivatives could inhibit arachidonic acid metabolism by blocking lipoxygenase enzymes. This inhibition is crucial in reducing inflammation and has implications for treating conditions like asthma and arthritis .

Case Study 2: Ferroptosis Induction in Cancer Cells

Research has highlighted the role of ferroptosis—a form of regulated cell death—in cancer therapy. Compounds targeting the ALOX15 enzyme showed promise in inducing ferroptosis in tumor cells, suggesting that this compound may also possess similar properties .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReferences
AnticancerInhibition of cell proliferation
Anti-inflammatoryInhibition of COX enzymes
Induction of FerroptosisPromotion of regulated cell death

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate?

The synthesis typically involves multi-step reactions starting with cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole. Subsequent Knoevenagel condensation with substituted benzaldehydes in the presence of piperidine and acetic acid yields the target compound. Reaction conditions (temperature, solvent, catalyst) significantly influence yield and purity. Purification is achieved via recrystallization with alcohols, yielding 72–94% .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization employs spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • ¹H NMR confirms substituent positions (e.g., methyl group protons at δ 2.1–2.5 ppm).
  • Mass spectrometry verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical mass). Cross-referencing spectral data with computational models ensures accuracy .

Q. What solvents and catalysts are optimal for Knoevenagel condensation in its synthesis?

Toluene is the preferred solvent due to its inertness and ability to stabilize intermediates. Piperidine acts as a base catalyst, while acetic acid enhances reaction efficiency by protonating intermediates. Optimal reaction time is 5–6 hours at reflux conditions .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity in analogous thiophene derivatives?

Phenolic substituents enhance antioxidant and anti-inflammatory activities by donating hydrogen atoms to free radicals. For example, ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido) derivatives show 70–83% inhibition in carrageenan-induced paw edema, comparable to diclofenac (85%) . Electron-withdrawing groups (e.g., -Cl) may improve metabolic stability but reduce solubility.

Table 1: Substituent Effects on Biological Activity

SubstituentAntioxidant Activity (DPPH IC₅₀, μM)Anti-inflammatory (% Inhibition)
-OH12.483.1
-Cl18.976.5
-OCH₃22.770.2
Data derived from in vitro assays

Q. What experimental strategies resolve contradictions in biological activity data across assays?

Discrepancies may arise from assay-specific conditions (e.g., pH, redox environment) or cellular uptake variability. To address this:

  • Use orthogonal assays (e.g., DPPH radical scavenging vs. lipid peroxidation inhibition).
  • Normalize data to positive controls (e.g., ascorbic acid for antioxidants).
  • Perform dose-response curves to confirm activity thresholds .

Q. How can reaction yields be optimized while minimizing hazardous byproducts?

  • Catalyst screening : Replace homogeneous catalysts (e.g., piperidine) with immobilized analogs to reduce waste.
  • Solvent selection : Switch to greener solvents (e.g., ethanol) without compromising yield.
  • Process monitoring : Use in-line spectroscopy to detect intermediates and adjust conditions dynamically .

Methodological Considerations

Q. What safety protocols are critical during synthesis and handling?

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact with irritants (e.g., acetic acid, piperidine).
  • Neutralize acidic/basic waste before disposal.
  • Store the compound in airtight containers at 2–8°C to prevent degradation .

Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

Molecular docking studies with targets like cyclooxygenase-2 (COX-2) or NADPH oxidase can predict binding affinity and mechanism. Tools like AutoDock Vina or Schrödinger Suite assess interactions between the chlorophenoxy group and active site residues. ADMET predictors (e.g., SwissADME) estimate solubility, permeability, and toxicity .

Research Gaps and Future Directions

Q. What unexplored biological targets are relevant for this compound?

Thiophene derivatives modulate kinases (e.g., EGFR) and ion channels. Future studies should screen against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., TNF-α, IL-6) to identify novel mechanisms .

Q. How can structural modifications enhance selectivity and reduce off-target effects?

  • Introduce fluorinated groups to improve bioavailability.
  • Replace the ethyl ester with prodrug moieties (e.g., tert-butyl esters) for controlled release.
  • Explore hybrid structures combining thiophene with chromenone or pyrimidine scaffolds .

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